molecular formula C23H23N5O4S B2879887 N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894998-62-0

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2879887
CAS No.: 894998-62-0
M. Wt: 465.53
InChI Key: VLJVITWANQJGRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with a phenyl group at position 5 and a thioacetamide moiety at position 2. The 3,4-dimethoxyphenethyl side chain introduces lipophilic and electron-donating properties, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-18-9-8-15(12-19(18)32-2)10-11-24-21(30)14-33-23-27-26-22-25-20(29)13-17(28(22)23)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVITWANQJGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the triazolopyrimidine intermediate with a thiol compound.

    Final Coupling with Dimethoxyphenethyl Moiety: The final step involves coupling the dimethoxyphenethyl group to the synthesized intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the phenyl group, potentially altering the electronic properties of the compound.

    Substitution: The dimethoxyphenethyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenethyl moiety.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic compound that belongs to the classes of thioacetamides and triazolopyrimidines. It has a complex structure and potential uses in medicinal chemistry.

Basic Information

  • CAS Number: 894998-62-0
  • Molecular Formula: C23H23N5O4S\text{C}_{23}\text{H}_{23}\text{N}_5\text{O}_4\text{S}
  • Molecular Weight: 465.5 g/mol

Potential Applications

Studies on similar compounds suggest that this compound may have applications in treating conditions such as inflammation or cancer because of their ability to modulate biological pathways. The compound's unique structure enables it to interact with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thioamide from appropriate precursors. The synthesis process may require specific conditions such as temperature control and an inert atmosphere to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure of synthesized compounds.

Reactions

This compound may undergo various chemical reactions, and each reaction's mechanism would depend on the reaction conditions and reagents used. Kinetics and thermodynamics play critical roles in determining the feasibility and rate of these reactions.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors.

Physical Properties

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethoxyphenethyl moiety could enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Heterocyclic Systems :
The compound shares a triazolo-pyrimidine scaffold with derivatives synthesized in and . For example:

  • Compound 8 (): Contains a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with a 4-methoxyphenyl substituent and a 1,2,4-triazole-thiol group. Its structural divergence lies in the additional thiazole ring and absence of a thioacetamide chain .
  • Compound 19 (): Features a thiazolo[4,5-d]pyrimidine core with a coumarin-derived substituent. The thioxo group at position 5 contrasts with the thioacetamide in the target compound .

Substituent Analysis :

  • 3,4-Dimethoxyphenethyl Group : Unique to the target compound, this substituent may enhance membrane permeability compared to simpler phenyl or methoxyphenyl groups in analogues like Compound 9 () and flumetsulam () .
  • Thioacetamide vs.

Data Tables

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidine 3,4-Dimethoxyphenethyl, Phenyl Thioacetamide, 7-oxo N/A
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, 1,2,4-Triazole-thiol Thiol, 5-aryl
Flumetsulam () [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl Sulfonamide
Compound 19 () Thiazolo[4,5-d]pyrimidine Coumarin-derived, Phenyl Thioxo, Hydroxy

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 894998-62-0) is a novel compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O4SC_{23}H_{23}N_{5}O_{4}S, with a molecular weight of 465.5 g/mol. The structure features a triazolo-pyrimidine core linked to a phenethyl group via a thioacetamide moiety. The presence of methoxy groups on the phenethyl ring may contribute to its biological properties.

PropertyValue
CAS Number894998-62-0
Molecular FormulaC23H23N5O4S
Molecular Weight465.5 g/mol
StructureChemical Structure

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from triazolo-pyrimidines. For instance, a related study demonstrated that certain triazolo-pyrimidine derivatives exhibited significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values as low as 17.83 μM and 19.73 μM respectively . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in similar applications.

Antimicrobial Activity

Triazolo-pyrimidines are also noted for their antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity . While specific studies on this compound are scarce, the broader family of triazolo derivatives has been associated with notable antimicrobial effects.

The biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been reported to interfere with DNA replication.
  • Apoptosis Induction : Some derivatives have shown potential as apoptotic inducers in cancer cells.
  • Targeting Specific Enzymes : Inhibition of enzymes involved in cell proliferation and survival pathways.

Case Studies

A specific case study involving related triazolo-pyrimidine derivatives indicated promising results in vitro against cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with various concentrations of the compounds . These findings suggest that further investigation into this compound could yield valuable insights into its potential therapeutic applications.

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